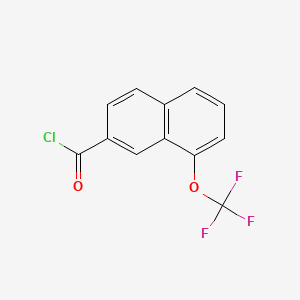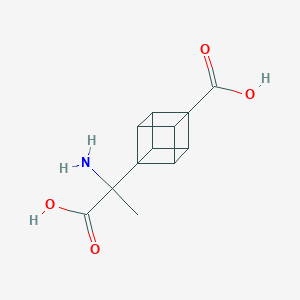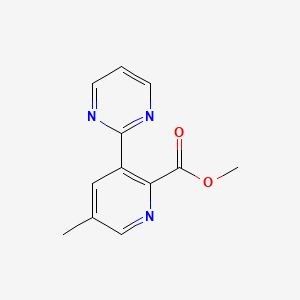![molecular formula C9H12ClNO3 B14058686 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride is an organic compound with the empirical formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . This compound is known for its unique structure, which includes an ammoniooxy group attached to a benzene ring substituted with a methoxycarbonyl group.
Preparation Methods
The synthesis of 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride typically involves the reaction of 4-(methoxycarbonyl)benzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the chloride ion on the benzyl chloride, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.
Substitution: The ammoniooxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride involves its ability to participate in nucleophilic and electrophilic reactions. The ammoniooxy group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and biochemical applications .
Comparison with Similar Compounds
Similar compounds to 1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride include:
1-[(Ammoniooxy)methyl]-2-bromobenzene chloride: This compound has a bromine atom instead of a methoxycarbonyl group, leading to different reactivity and applications.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis, these compounds share the methoxycarbonyl group but differ in their overall structure and use.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C9H12NO3.ClH/c1-12-9(11)8-4-2-7(3-5-8)6-13-10;/h2-5H,6H2,1,10H3;1H/q+1;/p-1 |
InChI Key |
XARCYBAACZMULA-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CO[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


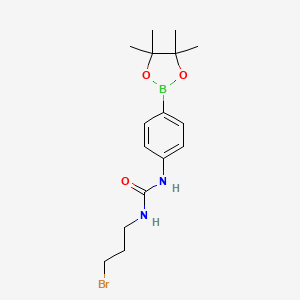




![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
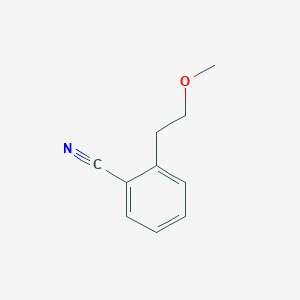
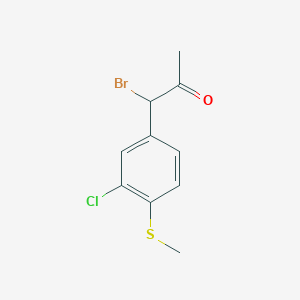
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
